molecular formula C5H5N5 B156540 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 10179-85-8

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B156540
CAS No.: 10179-85-8
M. Wt: 135.13 g/mol
InChI Key: RKXXJDMRDUQTLA-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide or formic acid, followed by cyclization to form the desired triazolopyrimidine structure . Another approach includes the use of hydrazonoyl halides as precursors, which undergo cycloaddition reactions with dipolarophiles to yield the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and solvent systems that facilitate the cyclization process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives with different biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c1-10-5-4(8-9-10)2-6-3-7-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXXJDMRDUQTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261284
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-85-8
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10179-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactive sites in 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and how do they influence its alkylation pattern?

A1: Research indicates that this compound displays regioselective alkylation depending on the reaction conditions and substituents present. [] When reacted with an alkylating agent in the presence of anhydrous potassium carbonate and heat, alkylation occurs exclusively at the 4-position of the pyrimidine ring. Conversely, alkylation of the 6-methyl isomer (6-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) primarily targets the 2-position of the triazole ring, with some alkylation also occurring at the 1-position. [] This difference in reactivity highlights the influence of both steric and electronic factors within the molecule on its reactivity.

Q2: Can you elaborate on the transformation observed in 3,4,6-trisubstituted derivatives under alkylation conditions?

A3: When 3,4,6-trisubstituted derivatives are subjected to excess alkylating agents at high temperatures, a fascinating transformation takes place. [] The 3-substituent is eliminated, and a new alkyl group is introduced at the 1-position, resulting in the formation of 1,4,6-trisubstituted derivatives. This process mirrors the reactivity observed in xanthine derivatives and offers potential synthetic routes for modifying these heterocyclic systems.

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